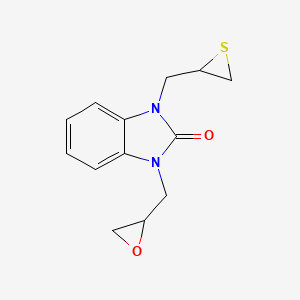

1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one

Description

1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by the presence of two distinct heterocyclic substituents: an oxiranylmethyl (epoxide-containing methyl group) and a thiiranylmethyl (thiirane-containing methyl group) attached to the nitrogen atoms of the benzimidazolone core. The benzimidazolone scaffold is a bicyclic structure comprising fused benzene and imidazolone rings, which is known for its versatility in medicinal chemistry due to hydrogen-bonding capabilities and aromatic interactions.

Properties

IUPAC Name |

1-(oxiran-2-ylmethyl)-3-(thiiran-2-ylmethyl)benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-13-14(5-9-7-17-9)11-3-1-2-4-12(11)15(13)6-10-8-18-10/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNJZTPYXVENIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C3=CC=CC=C3N(C2=O)CC4CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926596 | |

| Record name | 1-[(Oxiran-2-yl)methyl]-3-[(thiiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130100-08-2 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130100082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Oxiran-2-yl)methyl]-3-[(thiiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Introduction of Oxirane and Thiirane Rings: The oxirane and thiirane rings can be introduced through nucleophilic substitution reactions. For example, the oxirane ring can be formed by reacting the benzimidazole derivative with an epoxide precursor, while the thiirane ring can be introduced by reacting with a thiirane precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxirane and thiirane rings to their corresponding alcohols and thiols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane and thiirane rings, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols and thiols.

Scientific Research Applications

The compound 1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one , with CAS Number 130100-08-2 , is a unique chemical structure that has garnered interest in various scientific research applications. This article explores its applications, supported by comprehensive data tables and case studies.

Pharmaceutical Research

This compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. Research suggests that this compound may also possess similar characteristics, making it a candidate for developing new antibiotics or antifungal agents .

- Anticancer Potential : The benzimidazole scaffold is known for its anticancer properties. Investigations into the cytotoxic effects of this compound on various cancer cell lines are ongoing, with promising preliminary results indicating inhibition of cell proliferation .

Material Science

Due to the unique oxirane and thiirane functionalities, this compound can be utilized in the development of advanced materials.

- Polymer Chemistry : The incorporation of oxirane groups allows for cross-linking in polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability. Research is being conducted to explore its use in creating novel polymer composites .

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is being explored due to its molecular structure.

- Pesticidal Properties : Initial studies suggest that modifications of benzimidazole derivatives can exhibit insecticidal activity. This compound's unique structure may enhance efficacy against specific pests, making it a candidate for agricultural applications .

Table 1: Summary of Research Findings

Toxicology Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one depends on its specific application. For example, if the compound exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Key Observations:

- Reactivity : The target compound’s oxirane and thiirane groups are electrophilic, enabling ring-opening reactions with nucleophiles (e.g., thiols or amines), unlike inert substituents like methyl or chloro groups .

- Pharmacological Profile : Bulkier substituents (e.g., Flibanserin’s piperazinyl-trifluoromethylphenyl group) often enhance receptor selectivity but reduce metabolic stability compared to smaller heterocycles .

- Synthetic Accessibility : Methyl and chloro derivatives are typically synthesized via straightforward alkylation/halogenation, whereas epoxide/thiiirane incorporation may require specialized precursors or protection strategies .

Pharmacological and Chemical Properties

Reactivity and Stability:

- The epoxide group in the target compound is prone to hydrolysis under acidic or basic conditions, forming diols, while the thiirane group may undergo oxidation to sulfoxides or sulfones .

- In contrast, 1,3,5-trimethyl-benzimidazol-2-one exhibits high stability due to its non-reactive methyl groups, making it suitable for long-term storage .

Biological Activity

1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research.

- Molecular Formula : C13H14N2O2S

- Molecular Weight : 258.33 g/mol

- Structural Characteristics : The compound features a benzimidazole core, which is known for its pharmacological properties.

Antibacterial Activity

Several studies have focused on the antibacterial properties of benzimidazole derivatives, including 1,3-dihydro-2H-benzimidazol-2-one analogs. A notable study evaluated various derivatives for their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity.

Table 1: Antibacterial Activity of Benzimidazole Derivatives

| Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | S. pyogenes (mm) |

|---|---|---|---|---|

| 6a | 16 | 15 | 16 | 18 |

| 6b | 18 | 19 | 17 | 18 |

| 6c | 23 | 22 | 19 | 20 |

| 6d | 25 | 24 | 21 | 20 |

| 6e | 29 | 28 | 24 | 24 |

| 6f | 29 | 28 | 23 | 20 |

| 6g | 28 | 26 | 22 | 22 |

| Ciprofloxacin (Control) | 28 | 26 | 21 | 22 |

The compounds with the highest zones of inhibition were compounds 6e and 6f, indicating strong antibacterial properties against the tested strains .

Antiparasitic Activity

Research has also highlighted the potential of benzimidazole derivatives against trypanosomatid parasites such as Trypanosoma cruzi and Leishmania spp. A study demonstrated that certain derivatives exhibited remarkable in vitro activity against these parasites, with IC50 values less than 5 µM for some compounds . This suggests that modifications to the benzimidazole structure can enhance antiparasitic efficacy.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural features. Modifications to the core structure can lead to variations in potency and selectivity against different biological targets. For instance, the presence of specific functional groups can enhance the electrophilicity of the compounds, impacting their interaction with biological macromolecules .

Case Study: Antibacterial Efficacy

In a controlled study, several novel benzimidazole derivatives were synthesized and screened for antibacterial activity. The study revealed that modifications at specific positions on the benzimidazole ring significantly influenced antibacterial potency, with some compounds showing effectiveness comparable to standard antibiotics .

Case Study: Antiparasitic Action

Another investigation into the antiparasitic effects of benzimidazole derivatives provided insights into their mechanism of action against T. cruzi. The active compounds demonstrated selective toxicity towards the parasite without affecting murine macrophages at similar concentrations, highlighting their therapeutic potential .

Q & A

Q. What synthetic methodologies are optimal for introducing oxiranyl and thiiranyl substituents into benzimidazolone scaffolds?

The synthesis of 1,3-dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one involves regioselective ring-opening reactions of epoxides (oxiranes) and thiiranes. A validated approach includes:

- Step 1 : Functionalization of the benzimidazolone core with propargyl or allyl groups.

- Step 2 : Epoxidation or thiirane formation using oxidizing agents (e.g., meta-chloroperbenzoic acid for epoxides) or sulfur-transfer reagents (e.g., thiourea derivatives).

- Step 3 : Lewis acid catalysis (e.g., ZrCl₄ or Bi(NO₃)₃·5H₂O) to stabilize intermediates and improve regioselectivity .

- Purification : Recrystallization or column chromatography to isolate the product, with yields optimized via TLC monitoring .

Q. How can spectroscopic techniques differentiate between oxiranyl and thiiranyl substituents in this compound?

- ¹H/¹³C NMR : Oxirane protons (δ ~3.5–4.5 ppm) and thiirane protons (δ ~2.8–3.2 ppm) show distinct splitting patterns due to ring strain. Carbon signals for oxirane (C-O, δ ~45–55 ppm) and thiirane (C-S, δ ~30–40 ppm) are resolvable .

- IR Spectroscopy : Oxirane C-O stretching (~1250 cm⁻¹) vs. thiirane C-S stretching (~650 cm⁻¹) .

- Mass Spectrometry : Fragmentation patterns (e.g., loss of SO or CO groups) confirm substituent identity .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s heterocyclic and sulfur/oxygen-rich structure. Limited solubility in water .

- Stability : Oxirane groups are prone to hydrolysis under acidic/basic conditions, while thiiranes are sensitive to oxidation. Storage under inert gas (N₂/Ar) at –20°C is recommended .

Advanced Research Questions

Q. How does the presence of oxiranyl and thiiranyl groups influence the compound’s reactivity in nucleophilic ring-opening reactions?

- Oxirane Reactivity : The oxirane moiety undergoes nucleophilic attack (e.g., by amines or thiols) to form β-hydroxyethyl or β-mercaptoethyl derivatives. Regioselectivity is influenced by steric effects from the benzimidazolone core .

- Thiirane Reactivity : Thiiranes react with soft nucleophiles (e.g., phosphines) to form thiolates or disulfides. Competing pathways (ring-opening vs. polymerization) require precise stoichiometric control .

- Methodological Note : Kinetic studies (e.g., time-resolved NMR) can quantify reaction rates and intermediate stability .

Q. What computational strategies are effective for predicting the compound’s bioactivity and binding modes?

- Molecular Docking : Use programs like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Parameterize force fields to account for sulfur’s polarizability .

- QSAR Models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with antimicrobial or anticancer activity observed in related benzimidazole derivatives .

- MD Simulations : Assess conformational stability of the oxirane/thiirane substituents in aqueous or lipid bilayer environments .

Q. How can contradictions in reported biological data for benzimidazolone derivatives be resolved?

- Assay Standardization : Variability in cytotoxicity data (e.g., IC₅₀ values) often arises from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MTT vs. resazurin). Cross-validate using unified protocols .

- Structural-Activity Analysis : Compare substituent effects (e.g., oxirane vs. thiirane) on bioactivity using meta-analyses of published analogs .

Q. What experimental designs are optimal for studying the compound’s metabolic stability in vitro?

- Hepatic Microsome Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include NADPH cofactors to simulate Phase I metabolism .

- CYP450 Inhibition Screening : Evaluate competitive inhibition against CYP3A4/2D6 isoforms using fluorogenic substrates .

Methodological Notes

- Synthetic Reproducibility : Document reaction conditions (pH, solvent purity) rigorously to mitigate batch-to-batch variability .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.